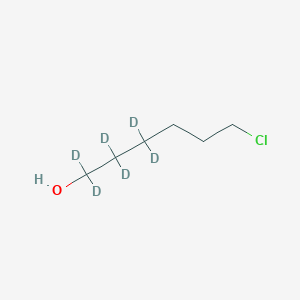
メプチルジノキャップ
説明
Dinocap is an acaricide and pesticide.
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide.
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
科学的研究の応用
殺虫剤リスク評価
メプチルジノキャップは殺虫剤としての使用について評価されています {svg_1}. 欧州食品安全機関(EFSA)は、この有効成分の殺虫剤リスク評価の査読を実施しました {svg_2}. 評価には、同定、物理的/化学的/技術的特性、哺乳類への毒性、残留物、環境における運命と挙動、生態毒性などが含まれていました {svg_3}.
うどん粉病用殺菌剤
メプチルジノキャップは、うどん粉病(Erysiphe necator)に対する新規殺菌剤です {svg_4}. 保護活性と感染後活性も示します {svg_5}. これにより、この一般的な植物病害との闘いにおいて貴重なツールとなります。
キュウリにおける残留分析
キュウリ中のメプチルジノキャップの微量レベルを測定するための、信頼性の高いバリデーション済みのLC-MS/MS法が開発されました {svg_6}. これは、食品安全と最大残留レベルへの準拠を確保するために重要です。
土壌における残留分析
同じLC-MS/MS法は、土壌中のメプチルジノキャップ残留量を測定するためにも使用できます {svg_7}. これは、この化合物の環境への影響を理解するのに役立ちます。
分解研究
キュウリと土壌中のメプチルジノキャップの分解が研究されました {svg_8}. キュウリと土壌におけるメプチルジノキャップの半減期は、それぞれ1.6~2.2日と3.1~4.4日であることがわかりました {svg_9}.
収穫時残留レベル
キュウリと土壌におけるメプチルジノキャップの収穫時残留レベルが調査されました {svg_10}. キュウリの収穫前に、推奨される量とタイミングで5日間の収穫前期間を設けるべきであることが示唆されています {svg_11}.
作用機序
Target of Action
Meptyldinocap, also known as Dinocap, is a fungicidal compound . Its primary targets are fungi, specifically those causing powdery mildew on various crops . The compound acts against these fungi, disrupting their growth and proliferation.
Mode of Action
Meptyldinocap operates by uncoupling mitochondrial oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Meptyldinocap inhibits the fungi’s ability to produce energy, thereby preventing their growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by Meptyldinocap is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP, the primary energy currency of the cell. By uncoupling this process, Meptyldinocap effectively starves the fungi of energy, leading to their death.
Pharmacokinetics
Meptyldinocap has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach into groundwater . . These properties impact the bioavailability of Meptyldinocap, influencing how effectively it can reach its target fungi and exert its fungicidal effects.
Result of Action
The primary result of Meptyldinocap’s action is the death of the target fungi . By disrupting their energy production, Meptyldinocap prevents the fungi from growing and reproducing. This leads to a reduction in the prevalence of powdery mildew on the treated crops .
Action Environment
The action of Meptyldinocap can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Additionally, its low persistence in soil and quick degradation in water systems suggest that environmental conditions such as temperature, moisture, and soil composition could influence its stability and efficacy .
Safety and Hazards
Dinocap is classified as having acute toxicity, both orally (Category 4) and through inhalation (Category 4). It can cause skin irritation (Category 2) and may cause an allergic skin reaction (Category 1). It may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). It is also classified as having reproductive toxicity (Category 1B) .
生化学分析
Biochemical Properties
Dinocap plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an inhibitor of mitochondrial oxidative phosphorylation, disrupting the energy production process in fungal cells . Dinocap interacts with enzymes involved in the electron transport chain, leading to the uncoupling of oxidative phosphorylation and ultimately causing cell death in fungi . This interaction is crucial for its fungicidal activity.
Cellular Effects
Dinocap has profound effects on various types of cells and cellular processes. In human lymphocytes, dinocap has been shown to induce chromosome aberrations and sister chromatid exchanges, indicating its mutagenic and clastogenic potential . It also affects cell proliferation kinetics and mitotic index, demonstrating its cytotoxic effects . In fungal cells, dinocap disrupts cell signaling pathways and gene expression, leading to impaired cellular metabolism and growth inhibition .
Molecular Mechanism
The molecular mechanism of dinocap involves its binding interactions with biomolecules and enzyme inhibition. Dinocap binds to components of the mitochondrial electron transport chain, inhibiting the transfer of electrons and disrupting the proton gradient required for ATP synthesis . This inhibition leads to a decrease in ATP production, causing energy depletion and cell death in fungi . Additionally, dinocap induces changes in gene expression related to stress response and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dinocap change over time due to its stability and degradation. Dinocap is relatively stable under acidic conditions but can degrade under alkaline conditions . Over time, dinocap undergoes hydrolytic cleavage, resulting in the formation of dinitrophenyl phenols . Long-term exposure to dinocap in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained inhibition of mitochondrial activity and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of dinocap vary with different dosages in animal models. At low doses, dinocap exhibits fungicidal activity without significant adverse effects . At high doses, dinocap can cause toxic effects, including cleft palate formation and marked effects on otoconia formation in fetuses . The threshold for toxic effects is observed at doses above 25 mg/kg body weight per day . These findings highlight the importance of dosage regulation in the use of dinocap.
Metabolic Pathways
Dinocap is involved in several metabolic pathways, primarily through hydrolytic cleavage and subsequent oxidation . The primary metabolic pathway involves the hydrolysis of dinocap to release dinitrophenyl phenols and crotonic acid . These metabolites undergo further oxidation and conjugation reactions, leading to their excretion via urine and feces . The metabolic pathways of dinocap are similar in rats and mice, with extensive metabolism occurring within 48 hours .
Transport and Distribution
Dinocap is transported and distributed within cells and tissues through various mechanisms. It is readily absorbed and distributed to different tissues, with the highest levels found in the liver, kidneys, and skin . Dinocap does not tend to concentrate in any particular organ or tissue, indicating its widespread distribution . The transport of dinocap involves interactions with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of dinocap is primarily within the mitochondria, where it exerts its inhibitory effects on oxidative phosphorylation . Dinocap’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this specific organelle . The accumulation of dinocap in the mitochondria leads to the disruption of mitochondrial function and energy production, contributing to its fungicidal activity .
特性
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZPCMRQGZCE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274056 | |
| Record name | Meptyldinocap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinocap | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | Dinocap | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown liquid | |
CAS No. |
39300-45-3, 131-72-6, 6119-92-2 | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Meptyldinocap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptyldinocap [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptyldinocap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinocap | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPTYLDINOCAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQU8KLU91P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DINOCAP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the primary mechanism of action of dinocap against powdery mildew?
A1: While the precise mechanism of action of dinocap remains unclear, research suggests that it acts as an uncoupler of oxidative phosphorylation. [] This process disrupts the production of ATP, the primary energy currency of cells, within the mitochondria of fungi, ultimately leading to their death.
Q2: What are the typical application methods for dinocap in agricultural settings?
A2: Dinocap is typically applied as a foliar spray in agricultural settings. [, ] The frequency and timing of applications can vary depending on the crop, the severity of the mildew infection, and environmental factors.
Q3: Are there differences in the efficacy of dinocap against various powdery mildew species?
A3: Yes, research indicates that the efficacy of dinocap can vary depending on the specific species of powdery mildew targeted. For instance, some studies suggest that dinocap might be more effective against Podosphaera leucotricha (apple mildew) than against Erysiphe necator (grapevine powdery mildew). [, ]
Q4: Have any studies compared the effectiveness of dinocap with other fungicides against powdery mildew?
A4: Yes, several studies have compared the efficacy of dinocap with other fungicides. For example, research has shown that etaconazole and dinocap were more effective than benomyl and wettable sulfur in controlling powdery mildew fruit russet on apples. [] Additionally, a study on the control of powdery mildew in turnip found that quinoxyfen and azoxystrobin provided the best disease control, followed by penconazole, myclobutanil, dinocap, and meptyldinocap. []
Q5: What is the chemical structure of dinocap?
A5: Dinocap is not a single compound but rather a mixture of isomeric dinitrooctylphenyl crotonates. The two main groups are 2,4-dinitro-6-octylphenyl crotonates (2,4-dinocap) and 2,6-dinitro-4-octylphenyl crotonates (2,6-dinocap). [, ] The octyl group can vary in its structure and branching, resulting in different isomers within each group.
Q6: How does the structure of dinocap contribute to its fungicidal activity?
A6: The presence of two nitro groups (NO₂) and a phenolic hydroxyl group (OH) on the benzene ring are crucial for the fungicidal activity of dinocap. [, ] Studies on the structure-activity relationship have shown that 2,6-dinitro-4-alkylphenols are generally more active against powdery mildew than their 2,4-dinitro-6-alkylphenol isomers. [, ]
Q7: Have specific isomers of dinocap been identified as more active than others?
A7: Yes, research has shown that 2,6-dinitro-4-(1-ethylhexyl)phenol and 2,6-dinitro-4-(1-propylpentyl)phenol, both belonging to the 2,6-dinocap group, are significantly more active against powdery mildew than dinocap itself or other isomers. []
Q8: Does dinocap pose any environmental risks?
A8: Dinocap can have adverse effects on beneficial insects, including predatory mites that help control pest populations in agricultural ecosystems. [, , , , ] Its use has been shown to negatively impact populations of Stethorus punctum, a predatory mite that feeds on spider mites. [, ]
Q9: Has resistance to dinocap been observed in powdery mildew populations?
A9: While resistance to dinocap has not been as widely reported as resistance to other fungicides, some studies suggest its efficacy might be declining. [] For instance, a study in the Czech Republic found that dinocap expressed decreasing efficacy against cucurbit powdery mildew in 2005. []
Q10: What are the implications of potential dinocap resistance for powdery mildew management?
A10: The development of resistance to dinocap in powdery mildew populations could pose a significant challenge for disease management. It could lead to a resurgence of powdery mildew infections and potentially increase the reliance on other fungicides, some of which might have broader toxicity profiles or a higher risk of resistance development.
Q11: Are there any alternative strategies for controlling powdery mildew that could help mitigate the risks associated with dinocap resistance?
A11: Yes, several alternative strategies for controlling powdery mildew can be considered. These include:
- Biological control: Employing beneficial microorganisms, such as Bacillus subtilis and Ampelomyces quisqualis, can provide a certain level of disease suppression. [, ]
- Alternative fungicides: Exploring the use of fungicides with different modes of action, such as quinoxyfen, azoxystrobin, penconazole, and myclobutanil, can help delay the development of resistance. []
- Integrated Pest Management (IPM): Integrating different control methods, including cultural practices, biological control, and targeted fungicide applications, can provide a more sustainable approach to managing powdery mildew. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanone, 1-[(3aR,6aS)-3a,4,5,6a-tetrahydro-2-methylfuro[2,3-b]furan-3-yl]-,](/img/no-structure.png)






